molecular formula C21H25NO2 B3984749 4-(2-butoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(2-butoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3984749
M. Wt: 323.4 g/mol
InChI Key: GYTGLJOELJVATL-UHFFFAOYSA-N
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Description

4-(2-butoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-butoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the condensation of 2-butoxyaniline with 3,4-dimethyl-2-cyclohexen-1-one under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinolinone core. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-butoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

4-(2-butoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its biological activity is being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-butoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the reduction of tumor growth or the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinolin-2(1H)-one: Similar structure but lacks the butoxy and dimethyl groups.

    6,7-dimethylquinolin-2(1H)-one: Similar structure but lacks the butoxyphenyl group.

    4-(2-methoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a methoxy group instead of a butoxy group.

Uniqueness

4-(2-butoxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the butoxyphenyl group, which can enhance its lipophilicity and potentially improve its biological activity. The dimethyl groups on the quinolinone core also contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

4-(2-butoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-4-5-10-24-20-9-7-6-8-16(20)17-13-21(23)22-19-12-15(3)14(2)11-18(17)19/h6-9,11-12,17H,4-5,10,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTGLJOELJVATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2CC(=O)NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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